molecular formula C12H14Cl2N2 B13454893 1-(6-Phenylpyridin-3-yl)methanamine dihydrochloride CAS No. 2901103-59-9

1-(6-Phenylpyridin-3-yl)methanamine dihydrochloride

Cat. No.: B13454893
CAS No.: 2901103-59-9
M. Wt: 257.16 g/mol
InChI Key: PHFOVYLDVUBJMO-UHFFFAOYSA-N
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Description

1-(6-Phenylpyridin-3-yl)methanamine dihydrochloride is a chemical compound with the molecular formula C12H12N2. It is a derivative of pyridine, a basic heterocyclic organic compound. This compound is often used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(6-Phenylpyridin-3-yl)methanamine dihydrochloride typically involves the reaction of 6-phenylpyridine with formaldehyde and ammonium chloride under acidic conditions. The reaction proceeds through the formation of an intermediate imine, which is subsequently reduced to the desired amine.

Industrial Production Methods

In industrial settings, the production of this compound may involve the use of continuous flow reactors to ensure consistent reaction conditions and high yield. The process often includes purification steps such as recrystallization or chromatography to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

1-(6-Phenylpyridin-3-yl)methanamine dihydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: It can be reduced to form secondary or tertiary amines.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyridine ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophiles such as alkyl halides or amines can be used under basic conditions.

Major Products Formed

    Oxidation: N-oxides of 1-(6-Phenylpyridin-3-yl)methanamine.

    Reduction: Secondary or tertiary amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

1-(6-Phenylpyridin-3-yl)methanamine dihydrochloride is utilized in several scientific research fields:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor in drug synthesis.

    Industry: It is used in the development of new materials and as a reagent in various chemical processes.

Mechanism of Action

The mechanism of action of 1-(6-Phenylpyridin-3-yl)methanamine dihydrochloride involves its interaction with specific molecular targets. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. The exact pathways and targets depend on the specific application and context of its use.

Comparison with Similar Compounds

Similar Compounds

  • 1-(6-Methoxypyridin-3-yl)methanamine dihydrochloride
  • 1-(3-Methylpyridin-4-yl)methanamine dihydrochloride
  • 1-(5-Phenylpyridin-3-yl)methanamine dihydrochloride

Uniqueness

1-(6-Phenylpyridin-3-yl)methanamine dihydrochloride is unique due to its specific substitution pattern on the pyridine ring, which imparts distinct chemical and biological properties. This uniqueness makes it valuable in research and industrial applications where specific interactions and reactivity are required.

Properties

CAS No.

2901103-59-9

Molecular Formula

C12H14Cl2N2

Molecular Weight

257.16 g/mol

IUPAC Name

(6-phenylpyridin-3-yl)methanamine;dihydrochloride

InChI

InChI=1S/C12H12N2.2ClH/c13-8-10-6-7-12(14-9-10)11-4-2-1-3-5-11;;/h1-7,9H,8,13H2;2*1H

InChI Key

PHFOVYLDVUBJMO-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=NC=C(C=C2)CN.Cl.Cl

Origin of Product

United States

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